5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile
CAS No.: 61295-26-9
Cat. No.: VC17282931
Molecular Formula: C15H8ClNO
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61295-26-9 |
|---|---|
| Molecular Formula | C15H8ClNO |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 5-chloro-3-phenyl-2-benzofuran-1-carbonitrile |
| Standard InChI | InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H |
| Standard InChI Key | YCUPAIPSUNNQNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
A common synthesis involves Friedel-Crafts acylation followed by cyclization. For example:
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Friedel-Crafts Reaction: A chloro-substituted precursor undergoes acylation with an acyl chloride (e.g., benzoyl chloride) in the presence of to form an intermediate ketone .
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Cyclization: The ketone intermediate is treated with a dehydrating agent (e.g., ) to form the benzofuran core.
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Functionalization: The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions.
Industrial-Scale Production
Industrial methods prioritize yield and purity through optimized conditions:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Purification: Recrystallization from ethanol or chromatography ensures >97% purity .
Table 1: Key Synthetic Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | , 80°C, 12 hrs | 65–75 |
| Cyclization | , reflux | 80–85 |
| Cyanidation | KCN, DMF, 60°C | 70–75 |
Chemical Reactivity
The compound participates in reactions driven by its electron-deficient aromatic system and functional groups:
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Nucleophilic Substitution: The chlorine atom undergoes displacement with amines or alkoxides (e.g., ) to form ethers or amines.
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Electrophilic Aromatic Substitution: Nitration or sulfonation occurs at position 4 or 6 due to the directing effects of the chloro and cyano groups.
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Cyano Group Hydrolysis: Under acidic conditions, the carbonitrile converts to a carboxylic acid () .
Table 2: Representative Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Chlorine Displacement | 5-Amino-3-phenyl-2-benzofuran | |
| Nitration | 5-Chloro-4-nitro derivative | |
| Hydrolysis | , | Benzofuran-1-carboxylic acid |
Physicochemical Properties
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 115–117°C (lit.) |
| Boiling Point | 362.8°C (predicted) |
| Density | 1.431 g/cm³ |
| Solubility in Water | <0.1 g/L (estimated) |
| pKa | 2.61 (predicted for COOH analog) |
The low water solubility aligns with its hydrophobic aromatic structure, while the predicted pKa suggests moderate acidity for derivatives.
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor for antitumor agents.
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Materials Science: Planar structure aids in organic semiconductor design.
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Agrochemicals: Chlorine-substituted heterocycles are explored as fungicides.
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